molecular formula C11H9N3O4S B1451325 2-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 1171917-16-0

2-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1451325
CAS No.: 1171917-16-0
M. Wt: 279.27 g/mol
InChI Key: KKXUFRZWLLQGSH-UHFFFAOYSA-N
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Description

The compound “2-Oxo-1-(thiazol-2-ylcarbamoylmethyl)-1,2-dihydro-pyridine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Heterocyclic Compounds in Scientific Research

Heterocyclic compounds, particularly those containing thiazole, pyridine, and oxadiazole rings, are crucial in the development of new therapeutic agents due to their diverse pharmacological properties. The scientific research applications of these compounds span across several areas:

Biological Activity and Medicinal Chemistry

Chemical Synthesis and Catalysis

Pharmacological Developments

Properties

IUPAC Name

2-oxo-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-8(13-11-12-3-5-19-11)6-14-4-1-2-7(9(14)16)10(17)18/h1-5H,6H2,(H,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXUFRZWLLQGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135438
Record name 1,2-Dihydro-2-oxo-1-[2-oxo-2-(2-thiazolylamino)ethyl]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171917-16-0
Record name 1,2-Dihydro-2-oxo-1-[2-oxo-2-(2-thiazolylamino)ethyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171917-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-2-oxo-1-[2-oxo-2-(2-thiazolylamino)ethyl]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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